(3R)-3-methyl-3-phenylpyrrolidine-2,5-dione
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Overview
Description
(3R)-3-methyl-3-phenylpyrrolidine-2,5-dione: is a chiral organic compound with a pyrrolidine ring substituted with a methyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-methyl-3-phenylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-phenylmaleimide with methylamine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-methyl-3-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemistry: (3R)-3-methyl-3-phenylpyrrolidine-2,5-dione is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its chiral nature allows for the exploration of enantioselective interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its structural features are explored for developing drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3R)-3-methyl-3-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms, where the compound influences cellular responses by altering receptor activity or enzyme function.
Comparison with Similar Compounds
(3S)-3-methyl-3-phenylpyrrolidine-2,5-dione: The enantiomer of the compound, differing in the spatial arrangement of the substituents.
3-methyl-3-phenylpyrrolidine-2,5-dione: The racemic mixture containing both enantiomers.
3-phenylpyrrolidine-2,5-dione: A structurally similar compound lacking the methyl group.
Uniqueness: (3R)-3-methyl-3-phenylpyrrolidine-2,5-dione is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantioselective interactions with biological targets make it valuable in research and therapeutic applications.
Properties
IUPAC Name |
(3R)-3-methyl-3-phenylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(7-9(13)12-10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDESUGJZUFALAM-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC(=O)NC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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